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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
Demeton-S-methyl in mammalian species. Demeton-S-methyl is an organophosphate
insecticide and acaricide, and its use has been largely discontinued in many regions due to its
high toxicity.[1] This document synthesizes key findings on its acute, subchronic, and chronic
toxicity, toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and
developmental effects to serve as a resource for researchers and professionals in toxicology
and drug development.

Executive Summary

Demeton-S-methyl is a potent cholinesterase inhibitor, exerting its toxic effects through the
disruption of the nervous system.[2][3] It is classified as a highly toxic substance by the World
Health Organization.[1] The compound is readily absorbed via oral, dermal, and inhalation
routes and is metabolized in the body to its sulfoxide and sulfone derivatives, which are also
toxicologically active.[1][2] The primary mechanism of toxicity is the irreversible inhibition of
acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent
cholinergic crisis.[4] While in vivo studies have generally shown no evidence of carcinogenicity
or teratogenicity, some in vitro mutagenicity tests have produced equivocal results.[5]

Physicochemical Properties
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Property Value Reference

. S-[2-(ethylthio)ethyl] O,O-
Chemical Name _ _ [2]
dimethyl phosphorothioate

CAS Number 919-86-8 [1]

Molecular Formula C6H1503PS2 [1]

Molecular Weight 230.3 g/mol [1]
Pale yellow oil with a sulfur-like

Appearance [2]
odor

Water Solubility 3.3 g/L at 20°C [2]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

Demeton-S-methyl is rapidly absorbed into the body through various routes of exposure,
including the digestive tract, respiratory system, and skin.[2] Following absorption, it is
distributed throughout the body. The primary metabolic pathway involves the oxidation of the
thioether side chain to form demeton-S-methyl sulfoxide (oxydemeton-methyl) and
subsequently demeton-S-methyl sulfone.[1][5] O-demethylation also occurs.[6] These
metabolites, particularly the sulfoxide and sulfone, are also potent cholinesterase inhibitors.[4]
[6] Animal studies indicate that Demeton-S-methyl and its metabolites are primarily excreted in
the urine.[1] Studies in mice have shown that 97% of an administered dose was eliminated
from the body within 15 hours.[7]
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Caption: Metabolic pathway of Demeton-S-methyl in mammals.
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Mechanism of Action

The primary mechanism of toxicity for Demeton-S-methyl and its active metabolites is the
inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme responsible for the
hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE,
Demeton-S-methyl causes an accumulation of acetylcholine, leading to overstimulation of
muscarinic and nicotinic receptors. This results in a range of clinical signs of cholinergic toxicity,
including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis
(SLUDGE syndrome), as well as muscle tremors, convulsions, and ultimately respiratory
failure.[1][2]
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Caption: Mechanism of Acetylcholinesterase Inhibition by Demeton-S-methyl.
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Acute Toxicity

Demeton-S-methyl exhibits high acute toxicity in mammals through oral, dermal, and
inhalation routes of exposure. The clinical signs of acute toxicity are consistent with
cholinesterase inhibition.

Table 1: Acute Toxicity of Demeton-S-methyl

Species Route LD50 / LC50 Reference
Rat (M & F) Oral 35 mg/kg [7]
Rat Oral 60 mg/kg [2]
Rat Oral 30 mg/kg [6]
Rat Dermal 85 mg/kg [2]
Rat (M) Intravenous 23.7 mg/kg [7]
Rat (F) Intravenous 21.7 mg/kg [7]
Rat Inhalation (4h) 500 mg/m3 [2][6]
Rat (M) Inhalation (4h) 310 mg/m3 [4]
Rat (F) Inhalation (4h) 210 mg/m3 [4]
Guinea Pig Oral 110 mg/kg [2]
Guinea Pig Intraperitoneal 85 mg/kg [7]
Mouse Intravenous 21.7-25 mg/kg [7]
Mouse Subcutaneous 21.8 mg/kg [7]
Cat Dermal >500 mg/kg [7]

Subchronic and Chronic Toxicity

Repeated exposure to Demeton-S-methyl at lower doses can lead to cumulative inhibition of
cholinesterase and other toxic effects.
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Table 2: Subchronic and Chronic Toxicity of Demeton-S-methyl and its Metabolites

Effects
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Genotoxicity

The genotoxicity of Demeton-S-methyl has been evaluated in a number of in vitro and in vivo
assays, with some conflicting results. While some in vitro tests, such as mutagenicity studies in
microbes and effects on sex chromosomes in fruit flies, have indicated a mutagenic potential, in
vivo studies have generally been negative.[2][5] A gene mutation assay in mammalian cells in
culture and a chromosome aberration assay in vivo have been identified as data gaps to fully
assess its mutagenic potential.[9]
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Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats. In a 2-year study in
mice fed diets containing Demeton-S-methyl, there was no evidence of a carcinogenic effect.
[8] Similarly, a long-term study in rats did not reveal any carcinogenic potential.[8]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Demeton-S-methyl and its
metabolites have been conducted. In a three-generation reproduction study in rats with
oxydemeton-methyl, no adverse effects on reproduction were observed at the doses tested.[7]
However, in a teratology study in rabbits, a slight decrease in mean fetal body weights was
noted at the highest dose level, which also induced maternal toxicity.[5] No teratogenic effects
were observed.[5] Daily oral doses of oxydemeton in pregnant rats caused decreased
cholinesterase and body weight in the dams, but no evident effects on the fetuses.[2]

Experimental Protocols
In Vivo Toxicity Study Workflow

A generalized workflow for an in vivo toxicity study, as can be inferred from the cited literature,
involves several key stages from dose preparation to data analysis.
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Caption: Generalized workflow for an in vivo toxicity study.
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Key Methodological Considerations from Cited Studies:

o Acute Oral Toxicity (LD50): Typically involves administration of a single dose of the test
substance to fasted animals (e.g., rats). Animals are observed for a set period (e.g., 14 days)
for mortality and clinical signs of toxicity.

o Subchronic/Chronic Dietary Studies: The test substance is incorporated into the diet of the
animals (e.g., rats, dogs) at various concentrations for an extended period (e.g., 90 days, 2
years). Endpoints evaluated include clinical observations, body weight, food consumption,
hematology, clinical chemistry (including cholinesterase activity), and histopathology of major
organs.

o Reproductive Toxicity Studies: Often conducted over multiple generations (e.g., a three-
generation study in rats). The test substance is administered to the parent generation before
and during mating, gestation, and lactation. Effects on fertility, gestation, pup viability, and
growth are assessed.

o Developmental Toxicity (Teratology) Studies: The test substance is administered to pregnant
animals (e.g., rabbits) during the period of organogenesis. The dams are observed for signs
of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

» Genotoxicity Assays:

o In vitro: Bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation
assays are common.[10]

o In vivo: Micronucleus tests in rodents or chromosome aberration assays are used to
assess genotoxic effects in a whole animal system.[9]

Conclusion

Demeton-S-methyl is a highly toxic organophosphate pesticide with a well-defined mechanism
of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is
characterized by high acute toxicity, and the primary concern for repeated low-level exposure is
the cumulative inhibition of cholinesterase. While in vivo studies have not demonstrated
carcinogenic or teratogenic potential, the equivocal results from some in vitro genotoxicity
assays warrant consideration. The data summarized in this guide underscore the significant
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mammalian toxicity of Demeton-S-methyl and provide a valuable resource for researchers and
professionals in the fields of toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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